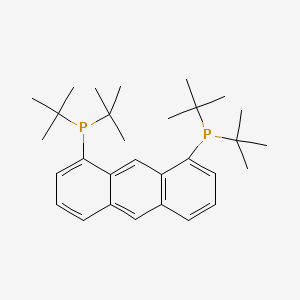
(Anthracene-1,8-diyl)bis(di-tert-butylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(ditert-butylphosphino)anthracene is an organophosphorus compound that features two ditert-butylphosphino groups attached to the 1 and 8 positions of an anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis(ditert-butylphosphino)anthracene can be synthesized through a multi-step process starting from 1,8-dichloroanthraquinone. The general synthetic route involves the following steps:
Chlorine-Bromine Substitution: 1,8-dichloroanthraquinone is subjected to a chlorine-bromine substitution reaction to yield 1,8-dibromoanthracene.
Reduction: The dibromoanthracene is then reduced using aluminum isopropoxide to form 1,8-dihydroanthracene.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(ditert-butylphosphino)anthracene are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(ditert-butylphosphino)anthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The anthracene backbone can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles like bromine or nitronium ions can be used under mild conditions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Anthracenes: Formed from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(ditert-butylphosphino)anthracene has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Bis(diphenylphosphino)anthracene
- 1,8-Bis(diisopropylphosphino)anthracene
- 1,8-Bis(dicyclohexylphosphino)anthracene
Uniqueness
Eigenschaften
CAS-Nummer |
388566-73-2 |
|---|---|
Molekularformel |
C30H44P2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
ditert-butyl-(8-ditert-butylphosphanylanthracen-1-yl)phosphane |
InChI |
InChI=1S/C30H44P2/c1-27(2,3)31(28(4,5)6)25-17-13-15-21-19-22-16-14-18-26(24(22)20-23(21)25)32(29(7,8)9)30(10,11)12/h13-20H,1-12H3 |
InChI-Schlüssel |
ARIWXJACAYHEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)


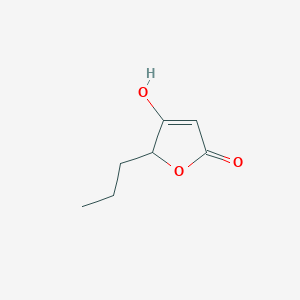

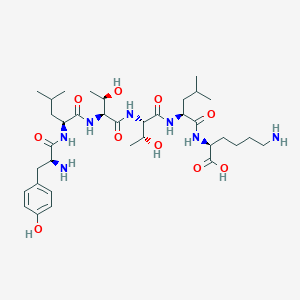
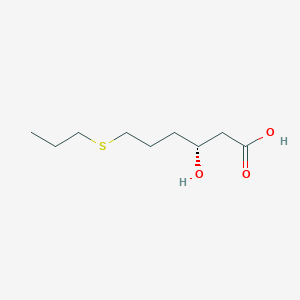
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
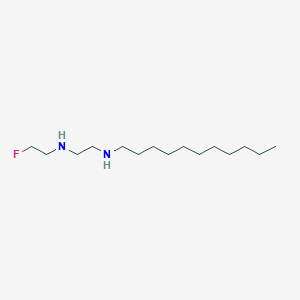
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
